molecular formula C8H8O4 B129432 Methyl 3,5-dihydroxybenzoate CAS No. 2150-44-9

Methyl 3,5-dihydroxybenzoate

Cat. No.: B129432
CAS No.: 2150-44-9
M. Wt: 168.15 g/mol
InChI Key: RNVFYQUEEMZKLR-UHFFFAOYSA-N
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Description

24, 25-Dihydroxy VD2, also known as 24,25-dihydroxy vitamin D2, is a metabolite of vitamin D2. It is an isomer of vitamin D present in the body as 25-hydroxyvitamin D. This compound plays a significant role in the metabolism of vitamin D and is involved in various biological processes .

Mechanism of Action

Target of Action

Methyl 3,5-dihydroxybenzoate (MDHB) is a biochemical reagent that has been studied for its potential to inhibit ribonucleotide reductase . Ribonucleotide reductase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target in cancer research .

Mode of Action

It has been suggested that mdhb interacts with its target, ribonucleotide reductase, leading to the inhibition of this enzyme . This inhibition could potentially disrupt DNA synthesis and repair, thereby exerting anti-tumor activity .

Biochemical Pathways

This could lead to downstream effects such as the disruption of cell proliferation and potentially, the induction of apoptosis in cancer cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The time to peak concentration (Tmax) ranges from 0.033 to 0.07 hours, and the elimination half-life (t1/2z) ranges from 0.153 to 1.291 hours . The oral bioavailability of MDHB is approximately 23% . Furthermore, MDHB is capable of permeating the blood-brain barrier (BBB), indicating its potential use in treating neurodegenerative diseases .

Result of Action

The molecular and cellular effects of MDHB’s action are largely dependent on its interaction with ribonucleotide reductase. By inhibiting this enzyme, MDHB could potentially disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDHB. For instance, the compound should be stored under nitrogen at 4°C to maintain its stability . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, could potentially alter the compound’s structure and subsequently, its efficacy

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxybenzoate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair . This interaction suggests that this compound could potentially influence the process of DNA replication and repair .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. This indicates that this compound could influence cell function by participating in the formation of complex structures that can carry and deliver drugs .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It has been found to inhibit the activity of ribonucleotide reductase, suggesting that it may bind to this enzyme and prevent it from carrying out its function . This could lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It has been found that it can be rapidly distributed to all organs after a single intragastric administration in mice . This suggests that this compound may have a short half-life and high systemic clearance .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . After a single intragastric administration in mice, the pharmacokinetic parameters of this compound were found to vary depending on the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to have multiple metabolites and is mainly metabolized through various processes such as the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, and others .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a single intragastric administration in mice, it was found to permeate the blood-brain barrier and was rapidly distributed to all organs .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that it can reach various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24, 25-Dihydroxy VD2 involves the hydroxylation of vitamin D2. The process typically includes the use of specific enzymes such as 24-hydroxylase, which catalyzes the hydroxylation at the 24th position of the vitamin D2 molecule .

Industrial Production Methods: Industrial production of 24, 25-Dihydroxy VD2 is carried out through controlled enzymatic reactions. The process involves the use of bioreactors where the enzyme 24-hydroxylase is introduced to vitamin D2 under optimal conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 24, 25-Dihydroxy VD2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 24, 25-Dihydroxy VD2 .

Scientific Research Applications

24, 25-Dihydroxy VD2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 24, 25-Dihydroxy VD2 is unique due to its specific hydroxylation at the 24th and 25th positions, which distinguishes it from other vitamin D metabolites. This unique structure allows it to play a distinct role in the regulation of calcium and phosphate metabolism .

Properties

IUPAC Name

methyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFYQUEEMZKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062208
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Molecular Weight

168.15 g/mol
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CAS No.

2150-44-9
Record name 3,5-Dihydroxybenzoic acid methyl ester
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Record name Methyl 3,5-hydroxybenzoate
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Record name Methyl 3,5-dihydroxybenzoate
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Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Record name Methyl 3,5-dihydroxybenzoate
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Record name METHYL 3,5-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (30.0 g) in methanol (300 mL) was added dropwise thionyl chloride (20 mL) at 0° C., and the mixture was heated under reflux for 2 hr. The reaction mixture was concentrated, and the obtained crystals were washed with diethyl ether to give the title compound (30.0 g) as a white solid.
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20 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3,5-dihydroxybenzoic acid (20.0 g, 129.9 mmol) in dry methanol (100 mL) and H2SO4 (1 mL) was refluxed for 20 h. The volatile product was removed in vacuo and the residue was redissolved in ethyl acetate (EA) and washed with aqueous NaHCO3, water and brine. The organic phase was dried with anhydrous sodium sulphate and the solvent was evaporated to yield methyl 3,5-dihydroxybenzoate as a white colored solid (95% yield, m.p.=170° C.). 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.9 (s, OH), 3.9 (s, OCH3).
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Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (50.0 g, 320 mmol) in methanol (310 ml) was added concentrated sulfuric acid (7.7 ml) and the resultant solution heated at reflux for 16 hrs. It was then cooled and approximately 200 ml of methanol removed under reduced pressure. To the remaining solution was added water (300 ml) and the mixture extracted with ether (4×50 ml). The combined extracts were washed with saturated aqueous sodium bicarbonate (50 ml), dried, and evaporated to dryness. The resultant solid was recrystallized from 50 ml of methanol/125 ml of water to give methyl 3,5-dihydroxybenzoate as off-white crystals (50.1 g, 91.9%).
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50 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?

A1: this compound serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using this compound along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized this compound to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].

Q2: How does the structure of this compound influence its ability to form self-assembled structures?

A2: this compound can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of this compound as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].

Q3: Are there any studies exploring the enzymatic modification of this compound?

A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify this compound. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze this compound along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying this compound and similar compounds for various applications.

Q4: What is the role of this compound in the synthesis of complex natural products?

A4: this compound serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from this compound []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of this compound as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].

Q5: How does this compound behave in high-temperature ionic liquids?

A5: Interestingly, this compound dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].

Q6: Has this compound been found in any fermented products?

A6: Research has identified this compound as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like this compound.

Q7: Can this compound be used to synthesize dendrimers with specific functionalities?

A7: Yes, researchers have successfully used this compound to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using this compound as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.

Q8: What are the advantages of using this compound in multi-step organic synthesis?

A8: this compound proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of this compound for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].

Q9: Has this compound been identified in biological samples?

A9: While not explicitly mentioned in the provided research, this compound has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.

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